

Spectroscopic Profile of Methyl 2-methylpiperidine-3-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-methylpiperidine-3-carboxylate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 2-methylpiperidine-3-carboxylate**, a chiral heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of complete spectral data for the specific (2S, 3S)-stereoisomer, this document also includes data for closely related diastereomers to provide a thorough analytical context.

Chemical Structure and Properties

- IUPAC Name: **methyl 2-methylpiperidine-3-carboxylate**
- Molecular Formula: $C_8H_{15}NO_2$ [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 157.21 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- CAS Number (for (2S,3S)-isomer): 476187-32-3 [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Methyl 2-methylpiperidine-3-carboxylate is a derivative of piperidine, a common scaffold in many biologically active compounds. The presence of two stereocenters at the C2 and C3 positions gives rise to four possible stereoisomers. The specific stereochemistry significantly influences its biological activity and interaction with molecular targets.[\[1\]](#)

Spectroscopic Data

The following sections present available spectroscopic data for **methyl 2-methylpiperidine-3-carboxylate** and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below are the reported ^1H and ^{13}C NMR data for the cis- and trans-isomers of **methyl 2-methylpiperidine-3-carboxylate**.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment (cis-isomer)	Assignment (trans-isomer)
3.72	s	-	0.45H	OMe	-
3.71	s	-	2.55H	-	OMe
3.52	d	3.5	0.85H	-	NCHCO_2
3.16-3.08	m	-	1H	NCH	NCH
2.96	d	10.0	0.15H	NCHCO_2	-
2.65-2.57	m	-	1H	NCH	NCH
2.24-2.13	m	-	1H	CHMe	CHMe
1.68-1.57	m	-	3H	CH_2	CH_2
1.39-1.32	m	-	1H	CH	CH
0.93	d	7.0	2.55H	-	CHMe
0.87	d	7.0	0.45H	CHMe	-

Data adapted from a study on related piperidine derivatives, representing a mixture of cis and trans isomers.[5]

Table 2: ^{13}C NMR Spectroscopic Data (100.6 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment (cis-isomer)	Assignment (trans-isomer)
174.9	C=O	C=O
58.7	NCH_2Ph	-
53.9	NCHMe	NCHMe
51.5	OMe	OMe
50.1	NCH_2	NCH_2
41.3	CHCO_2	CHCO_2
31.1	CH_2	CH_2
23.4	CH_2	CH_2
14.2	CHMe	CHMe

Note: Some assignments are based on the N-benzylated derivative and may vary slightly for the free amine.[\[5\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Frequency (cm^{-1})	Functional Group Assignment
3300-3500 (broad)	N-H stretch (secondary amine)
2929	C-H stretch (aliphatic)
1741	C=O stretch (ester)
1435	C-H bend
1202	C-O stretch (ester)

Data compiled from general spectroscopic principles and data for related piperidine derivatives. [1][5] A broad absorption between 3300-3500 cm^{-1} is characteristic of the N-H stretch of the secondary amine, with the broadening resulting from hydrogen bonding. The prominent peak around 1740 cm^{-1} is indicative of the ester carbonyl group.[1]

Mass Spectrometry (MS)

While specific mass spectral data for **methyl 2-methylpiperidine-3-carboxylate** is not readily available in the searched literature, the expected fragmentation patterns can be predicted based on its structure.

- Molecular Ion (M^+): The molecular ion peak would be expected at $m/z = 157$.
- Major Fragmentation Pathways:
 - Loss of the methoxy group ($-\text{OCH}_3$) from the ester, resulting in a fragment at $m/z = 126$.
 - Loss of the carbomethoxy group ($-\text{COOCH}_3$), leading to a fragment at $m/z = 98$.
 - Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the methyl group at C2, resulting in a fragment at $m/z = 142$.
 - Ring opening and subsequent fragmentation.

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of **methyl 2-methylpiperidine-3-carboxylate**.

Synthesis

A general procedure for the synthesis of **methyl 2-methylpiperidine-3-carboxylate** involves the hydrogenation of the corresponding pyridine precursor.[5]

- Reaction Setup: To a solution of methyl 2-methylnicotinate in acetic acid, add Platinum(IV) oxide (PtO_2) as a catalyst.

- Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas and stir vigorously at room temperature for 16 hours.
- Workup: After the reaction is complete, filter the mixture to remove the catalyst. The solvent is then removed under reduced pressure.
- Purification: The crude product can be purified by flash column chromatography on silica gel.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).^[6]

IR Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.
- Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

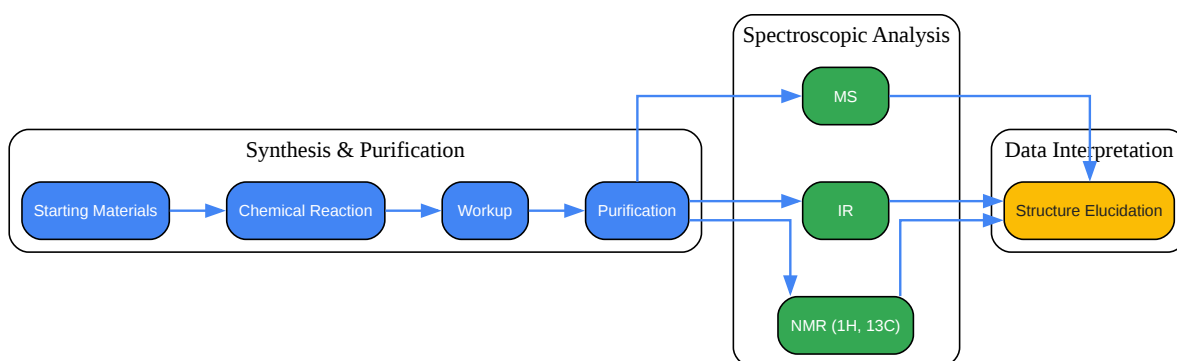
Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- Data Acquisition: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the components of the sample, and the MS will provide mass spectral data for each component.

- Data Analysis: Analyze the mass spectrum of the peak corresponding to the target compound to identify the molecular ion and major fragment ions.

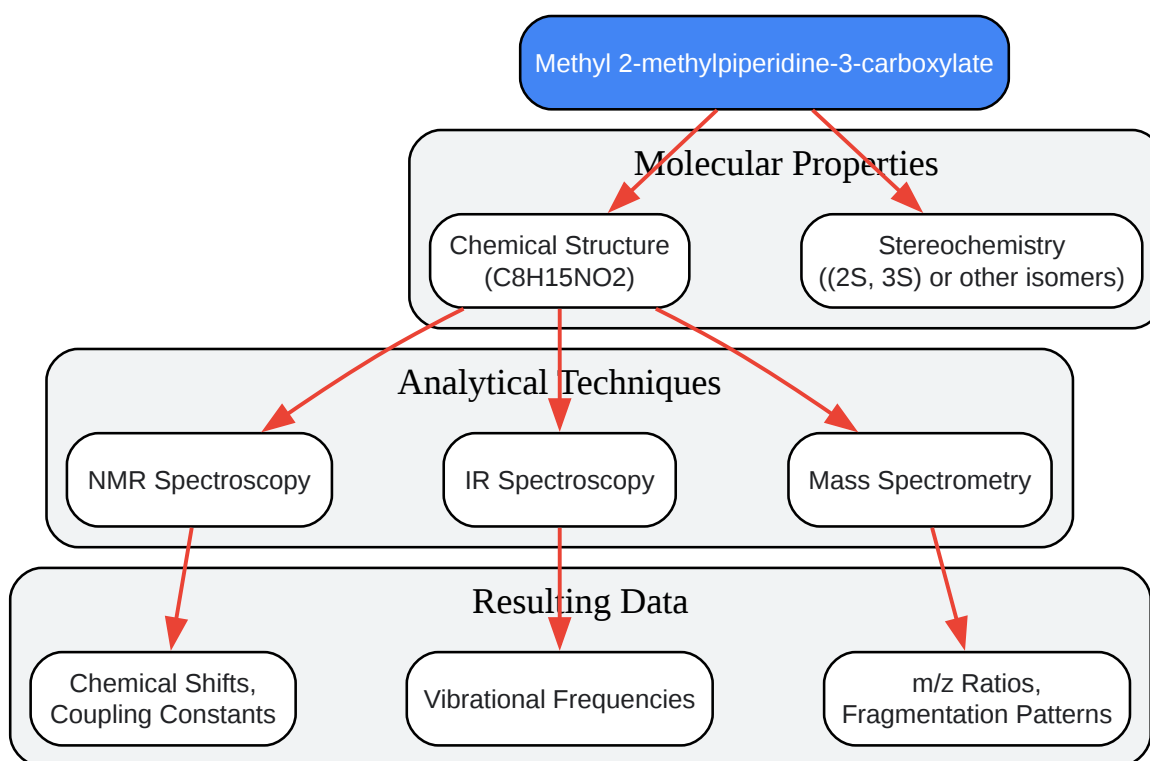
Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized organic compound like **methyl 2-methylpiperidine-3-carboxylate**.



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Caption: General workflow from synthesis to spectroscopic analysis.



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Caption: Relationship between the compound and analytical data.

Conclusion

This technical guide has summarized the available spectroscopic data for **methyl 2-methylpiperidine-3-carboxylate**, providing a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. While a complete dataset for the (2S, 3S)-isomer is not fully available in the public domain, the data for its diastereomers offers a strong foundation for the characterization of this and related compounds. The provided experimental protocols offer a starting point for the synthesis and analysis of this important chiral building block.

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- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-methylpiperidine-3-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b575681#methyl-2-methylpiperidine-3-carboxylate-spectroscopic-data-nmr-ir-ms]

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